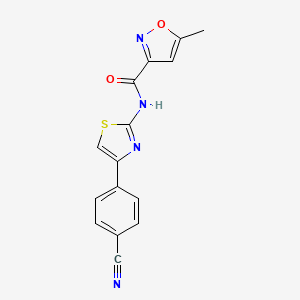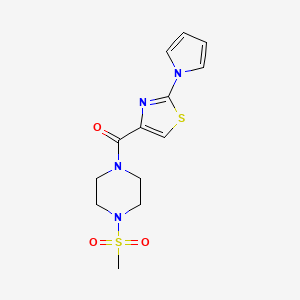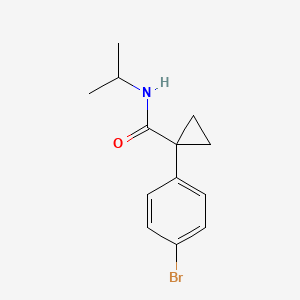
1-(4-bromophenyl)-N-(propan-2-yl)cyclopropane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-bromophenyl)-N-(propan-2-yl)cyclopropane-1-carboxamide, also known as Brorphine, is a synthetic opioid that has gained attention in recent years due to its potential for use in scientific research. Brorphine is a cyclopropane analogue of fentanyl, a potent opioid analgesic. It is a highly selective μ-opioid receptor agonist, which makes it a promising tool for studying the physiological and biochemical effects of opioid receptor activation.
Wirkmechanismus
1-(4-bromophenyl)-N-(propan-2-yl)cyclopropane-1-carboxamide acts as a highly selective μ-opioid receptor agonist. Upon binding to the μ-opioid receptor, it activates a G protein-coupled signaling pathway, which results in the inhibition of adenylyl cyclase and the activation of inwardly rectifying potassium channels. This leads to a decrease in neuronal excitability and a reduction in neurotransmitter release, which ultimately results in the analgesic and other physiological effects of opioids.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-N-(propan-2-yl)cyclopropane-1-carboxamide has been shown to produce potent analgesia in animal models. It has also been shown to produce respiratory depression, sedation, and hypothermia. 1-(4-bromophenyl)-N-(propan-2-yl)cyclopropane-1-carboxamide has been used to study the effects of opioid receptor activation on cardiovascular function, with some studies suggesting that it may produce a decrease in blood pressure and heart rate.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(4-bromophenyl)-N-(propan-2-yl)cyclopropane-1-carboxamide in scientific research is its high selectivity for the μ-opioid receptor. This allows for more specific targeting of this receptor subtype and may lead to a better understanding of the physiological and biochemical effects of opioid receptor activation. However, one limitation of using 1-(4-bromophenyl)-N-(propan-2-yl)cyclopropane-1-carboxamide is its potency, which may make it difficult to control the dose and may lead to adverse effects in animal models.
Zukünftige Richtungen
There are several potential future directions for research involving 1-(4-bromophenyl)-N-(propan-2-yl)cyclopropane-1-carboxamide. One area of interest is the development of novel opioids that have improved analgesic properties and fewer adverse effects. Another area of interest is the study of the role of opioid receptors in addiction and dependence, which may lead to the development of new treatments for opioid addiction. Additionally, there is a need for further research on the physiological and biochemical effects of opioid receptor activation, which may lead to a better understanding of the mechanisms underlying opioid-induced analgesia and other effects.
Synthesemethoden
The synthesis of 1-(4-bromophenyl)-N-(propan-2-yl)cyclopropane-1-carboxamide involves the reaction of 4-bromoaniline with cyclopropanecarbonyl chloride in the presence of triethylamine to yield the intermediate 1-(4-bromophenyl)cyclopropanecarboxylic acid. This intermediate is then reacted with isopropylamine to yield 1-(4-bromophenyl)-N-(propan-2-yl)cyclopropane-1-carboxamide.
Wissenschaftliche Forschungsanwendungen
1-(4-bromophenyl)-N-(propan-2-yl)cyclopropane-1-carboxamide has been used in scientific research to study the effects of opioid receptor activation on various physiological and biochemical systems. It has been shown to be a potent analgesic in animal models and has been used to study the role of opioid receptors in pain modulation. 1-(4-bromophenyl)-N-(propan-2-yl)cyclopropane-1-carboxamide has also been used to study the effects of opioid receptor activation on respiratory function and cardiovascular function.
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)-N-propan-2-ylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO/c1-9(2)15-12(16)13(7-8-13)10-3-5-11(14)6-4-10/h3-6,9H,7-8H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBAQVLMMWFGSNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1(CC1)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromophenyl)-N-(propan-2-yl)cyclopropane-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

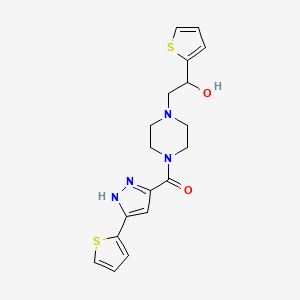
![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(3-bromophenyl)acetamide](/img/structure/B2840971.png)
![2-(2-(2-oxo-2H-chromen-3-yl)thiazol-4-yl)-3H-benzo[f]chromen-3-one](/img/structure/B2840972.png)

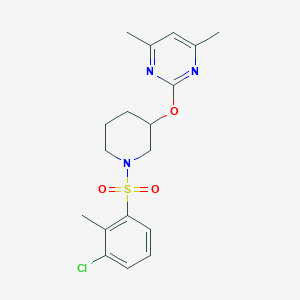
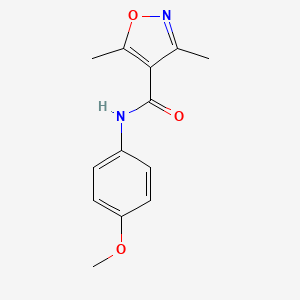

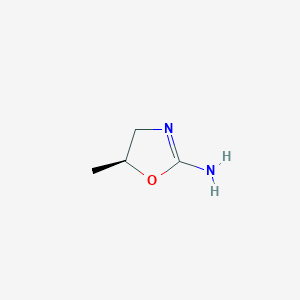

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2,5-difluorophenyl)acetamide](/img/structure/B2840984.png)

![2,6-dichloro-N-[2-propoxy-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2840987.png)
